

# Application Note: Scalable Synthesis Routes for Apixaban Intermediates

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## Compound of Interest

Compound Name: 3,3-Dichloro-1-(3-nitrophenyl)piperidin-2-one

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## Executive Summary

Apixaban (Eliquis®) is a potent, reversible, direct inhibitor of Factor Xa, widely prescribed for the prevention of stroke and systemic embolism.<sup>[1][2]</sup> Its structural complexity—characterized by a central dihydropyrazolo[5,4-c]pyridine core flanked by two lactam rings—presents significant challenges for large-scale manufacturing.<sup>[1][3][4]</sup>

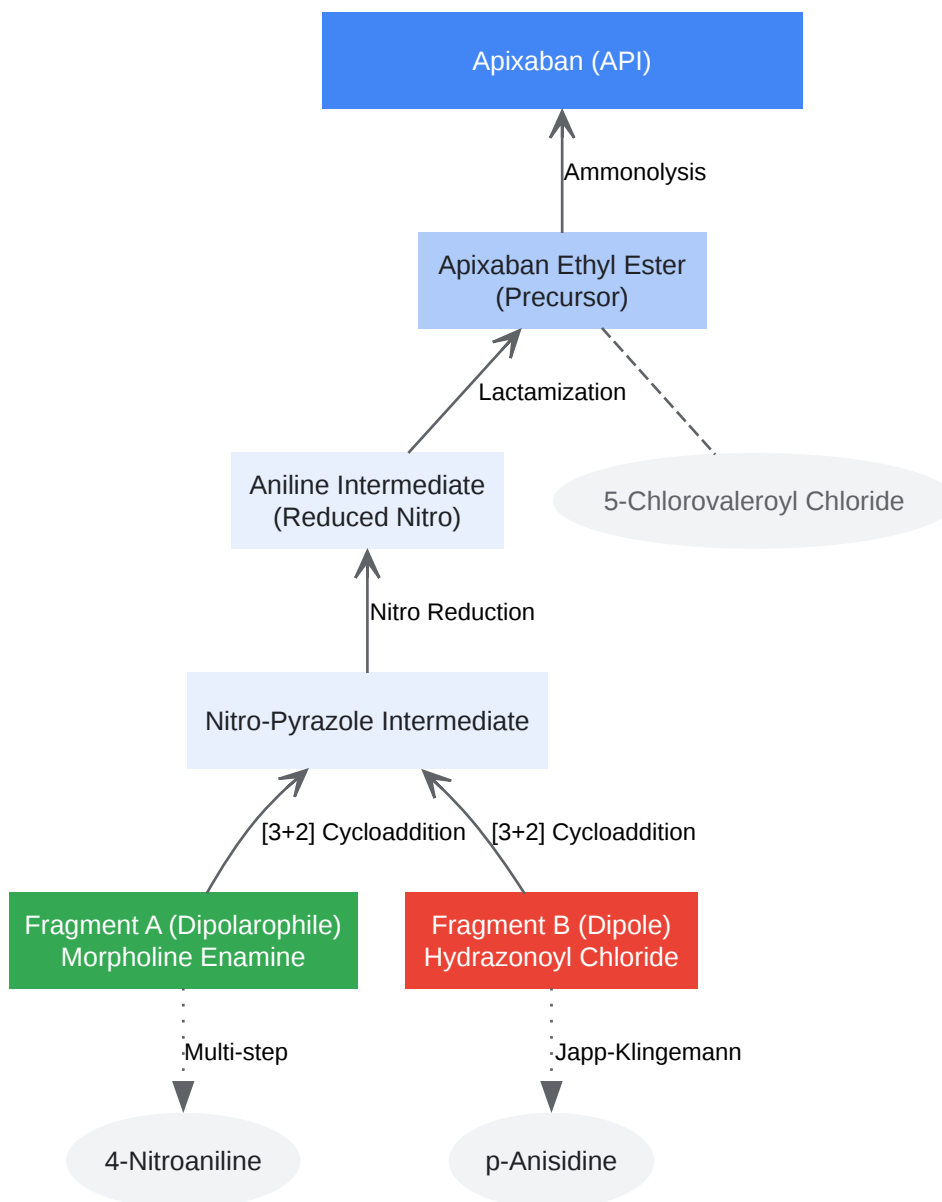
Early synthetic routes relied on transition-metal-catalyzed couplings (Goldberger reaction) using expensive 4-iodoaniline starting materials.<sup>[1][3][4]</sup> This Application Note details a scalable, convergent "Nitro-Route", which utilizes inexpensive 4-nitroaniline and avoids heavy metal contamination. We provide validated protocols for the synthesis of critical intermediates, the key [3+2] cycloaddition, and the downstream processing required to isolate high-purity Apixaban.<sup>[1][2]</sup>

## Retrosynthetic Strategy

The industrial scalability of Apixaban hinges on the convergent assembly of the central pyrazole core.<sup>[1][2]</sup> The most robust disconnection involves a [3+2] dipolar cycloaddition between two key fragments:

- The Dipolarophile (Fragment A): An electron-rich morpholine enamine derived from a lactam. [1][3][2]
- The Dipole (Fragment B): A hydrazoneoyl chloride generated in situ from a hydrazone. [1][2]

## Figure 1: Retrosynthetic Analysis of Apixaban[4]



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Caption: Retrosynthetic map illustrating the convergent "Nitro-Route" strategy, disconnecting the API into two primary scalable fragments.

## Detailed Experimental Protocols

### Module 1: Synthesis of the Morpholine Enamine (Fragment A)

Target Molecule: 3-Morpholino-1-(4-nitrophenyl)-5,6-dihydropyridin-2(1H)-one Rationale: The morpholine moiety activates the lactam for the cycloaddition and serves as a leaving group to restore aromaticity in the final core.[\[1\]](#)[\[3\]](#)[\[4\]](#)

#### Step 1.1: Lactam Formation

Reaction: 4-Nitroaniline + 5-Chlorovaleroyl chloride

1-(4-Nitrophenyl)piperidin-2-one[\[1\]](#)[\[3\]](#)[\[4\]](#)

- Equipment: 5L Glass-lined reactor, overhead stirrer, dropping funnel, temp probe.
- Reagents:
  - 4-Nitroaniline (1.0 eq)[\[1\]](#)[\[3\]](#)[\[4\]](#)[\[2\]](#)
  - 5-Chlorovaleroyl chloride (1.2 eq)[\[1\]](#)[\[3\]](#)[\[4\]](#)[\[2\]](#)
  - Tetrabutylammonium bromide (TBAB) (0.05 eq) - Phase Transfer Catalyst[\[3\]](#)[\[4\]](#)[\[2\]](#)
  - NaOH (aq, 20%)[\[1\]](#)[\[2\]](#)
  - Dichloromethane (DCM)[\[1\]](#)[\[3\]](#)[\[2\]](#)
- Procedure:
  - Dissolve 4-nitroaniline and TBAB in DCM. Cool to 0–5°C.[\[1\]](#)[\[2\]](#)[\[5\]](#)
  - Add NaOH solution.[\[1\]](#)[\[3\]](#)[\[2\]](#)[\[6\]](#)
  - Slowly add 5-chlorovaleroyl chloride over 2 hours, maintaining T < 10°C. Critical: Exothermic reaction.
  - Warm to 25°C and stir for 4 hours.

- In-situ Cyclization: Add 50% NaOH solution (3.0 eq) to the biphasic mixture and stir vigorously for 6 hours.
- Workup: Separate phases. Wash organic layer with 1N HCl, then brine.[1][2] Dry over Na<sub>2</sub>SO<sub>4</sub> and concentrate.
- Yield: ~85-90% (Yellow solid).[1][3][4][2]

## Step 1.2: Alpha-Activation & Enamine Formation

Reaction: Lactam

gem-Dichloro

Morpholine Enamine[1][3][4]

- Reagents:
  - PCl<sub>5</sub> (3.0 eq)[1][3][2]
  - Morpholine (Excess)[1][3][2][7]
  - DCM (Solvent)
- Procedure:
  - Suspend lactam from Step 1.1 in DCM.[1][3][2]
  - Add PCl<sub>5</sub> portion-wise at 0°C. Reflux for 4 hours. Note: Evolution of HCl gas; use scrubber.[1][2]
  - Quench reaction carefully into ice water. Extract the gem-dichloro intermediate.
  - Dissolve intermediate in pure Morpholine (acting as solvent and reagent).[1][2]
  - Heat to reflux (100–110°C) for 3 hours.
  - Cool, pour into water, and filter the precipitate.[1][2]
  - Purification: Slurry in Isopropanol (IPA).[1][3][2]

- Yield: ~70% over two steps.[1][3][2]
- Checkpoint: HPLC Purity > 98%.

## Module 2: Synthesis of the Hydrazone (Fragment B)

Target Molecule: Ethyl chloro[(4-methoxyphenyl)hydrazono]acetate Rationale: This precursor generates the reactive nitrile imine dipole.[1][3][2]

- Reagents:
  - p-Anisidine (1.0 eq)[1][3][4]
  - Sodium Nitrite (NaNO<sub>2</sub>, 1.1 eq)[1][2]
  - Ethyl 2-chloroacetoacetate (1.0 eq)[1][3][4]
  - HCl, Sodium Acetate.[1][2]
- Procedure (Japp-Klingemann Reaction):
  - Diazotization: Dissolve p-anisidine in HCl/H<sub>2</sub>O at -5°C. Add NaNO<sub>2</sub> (aq) dropwise.[1][3][4] Stir 30 min.
  - Coupling: Dissolve ethyl 2-chloroacetoacetate in water/ethanol with Sodium Acetate (buffer). Cool to 0°C.[1][2]
  - Add the diazonium salt solution to the coupling mixture slowly.[1][2]
  - The product precipitates immediately.[1][2] Stir for 1 hour.
  - Filter and wash with cold water/ethanol (1:1).[1][2]
  - Yield: >90%.

## Module 3: Convergent Assembly & API Formation[1][3][4]

### Step 3.1: [3+2] Cycloaddition

Reaction: Fragment A + Fragment B

Pyrazole Core[1][3][2]

- Reagents:
  - Fragment A (Enamine) (1.0 eq)[1][3][2]
  - Fragment B (Hydrazone) (1.1 eq)
  - Triethylamine (TEA) (2.5 eq) - Base to generate dipole[3][4][2]
  - Toluene or Ethyl Acetate.[1][3][2][8]
- Procedure:
  - Suspend Fragment A and Fragment B in Toluene.
  - Add TEA dropwise at reflux temperature.
  - Reflux for 6–8 hours.[1][3][2]
  - Mechanism: The base generates the nitrile imine from Fragment B.[1][2] This undergoes cycloaddition with the enamine.[1][2] Elimination of morpholine occurs in situ (or upon acid wash) to aromatize the pyrazole.[2]
  - Workup: Cool, wash with dilute HCl (removes morpholine and TEA), then brine.
  - Concentrate to obtain the Nitro-Intermediate.[1][3][4]

### Step 3.2: Nitro Reduction & Second Lactam Formation[1][4][2]

- Reduction: Hydrogenation (H<sub>2</sub>, Pd/C) or Fe/NH<sub>4</sub>Cl in Ethanol/Water.[1][2]
  - Result: Aniline Intermediate.[1][3][2][6][8][9]
- Lactamization:
  - React Aniline Intermediate with 5-chlorovaleroyl chloride (1.1 eq) and TEA in THF.

- Add KOtBu or NaH for cyclization (or use the biphasic NaOH method from Module 1).[2]
- Result: Apixaban Ethyl Ester.[1][3][2][10]

### Step 3.3: Final Amidation (The Critical Step)

Reaction: Ethyl Ester

Carboxamide (Apixaban)[1][2]

Converting the ester to the amide can be slow.[1][2][10] Standard aqueous ammonia is often insufficient.[1][2]

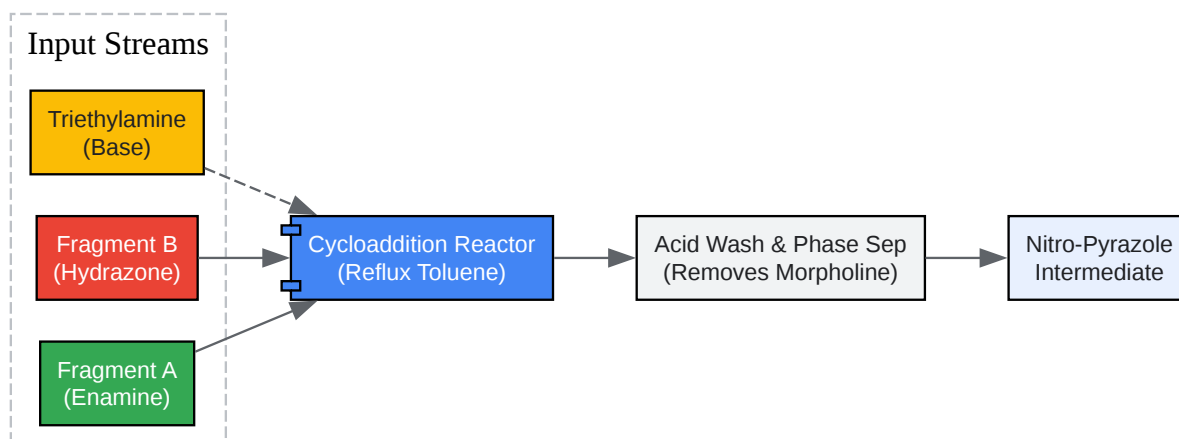
Optimized Protocol:

- Solvent: Methanol or Propylene Glycol.[1][3][2][10]
- Reagent: Anhydrous Ammonia (gas) or 7N NH<sub>3</sub> in MeOH.
- Conditions:
  - Charge Apixaban Ethyl Ester into a pressure reactor (autoclave).[1][3][2]
  - Add 7N NH<sub>3</sub> in MeOH (10 vol).
  - Heat to 60–65°C (Pressure ~2-3 bar).
  - Stir for 12 hours.
- Isolation:
  - Cool to 0°C. Apixaban crystallizes.[1][2]
  - Filter and wash with cold MeOH.[1][2]
  - Recrystallization: Dissolve in DCM/MeOH (1:1), reflux, and displace DCM with IPA to crystallize Form N-1 (if targeted).[1][3][2]

## Process Control & Data Summary

**Table 1: Critical Process Parameters (CPPs)**

Step	Parameter	Target Range	Impact of Deviation
Enamine Formation	PCl <sub>5</sub> Addition Temp	< 5°C	High temp leads to tar formation and lower yield.[1][3][4]
Cycloaddition	TEA Addition Rate	Slow (30-60 min)	Fast addition causes dimerization of the dipole (side product).[1][3][2]
Amidation	Temperature	60–65°C	<50°C: Incomplete reaction.[1][3][2] >80°C: Impurity formation (Acid hydrolysis).[1][3][2]
Amidation	Water Content	< 0.5%	Presence of water hydrolyzes ester to Acid Impurity (difficult to remove).[1][2]

**Figure 2: Process Flow Diagram (Convergent Step)**

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Caption: Workflow for the critical [3+2] cycloaddition step, highlighting input streams and downstream purification.

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